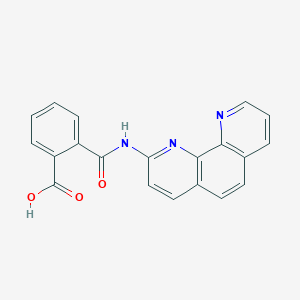
2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid is a complex organic compound that features a phenanthroline moiety linked to a benzoic acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid typically involves the reaction of 1,10-phenanthroline with a benzoic acid derivative. One common method includes the nucleophilic addition of 1,10-phenanthroline to a benzoic acid derivative, followed by cyclization and oxidation steps. The reaction conditions often involve the use of strong acids or bases, and the process may be catalyzed by transition metals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenanthroline moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the phenanthroline or benzoic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Wissenschaftliche Forschungsanwendungen
2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid involves its ability to form stable complexes with metal ions. The phenanthroline moiety acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence the reactivity and stability of the metal ion, making it useful in catalysis and other applications. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, further enhancing the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: A simpler compound that lacks the benzoic acid moiety but shares the phenanthroline structure.
2,2’-Bipyridine: Another chelating agent with similar coordination properties but different structural features.
Ferroin: A complex of 1,10-phenanthroline with iron, used as a redox indicator.
Uniqueness
2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid is unique due to its combination of the phenanthroline and benzoic acid moieties, which provide a versatile platform for forming stable metal complexes.
Eigenschaften
CAS-Nummer |
63296-75-3 |
|---|---|
Molekularformel |
C20H13N3O3 |
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
2-(1,10-phenanthrolin-2-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C20H13N3O3/c24-19(14-5-1-2-6-15(14)20(25)26)23-16-10-9-13-8-7-12-4-3-11-21-17(12)18(13)22-16/h1-11H,(H,25,26)(H,22,23,24) |
InChI-Schlüssel |
QBDREUZCGSGMDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(C=CC4=C3N=CC=C4)C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B15249697.png)
![1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B15249711.png)

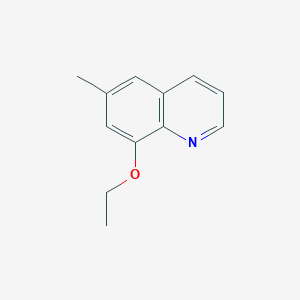
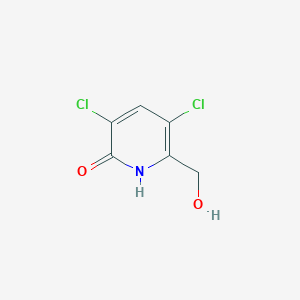

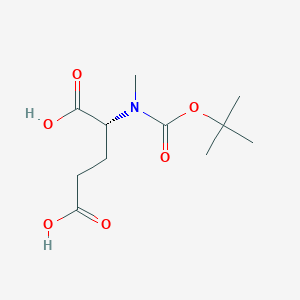
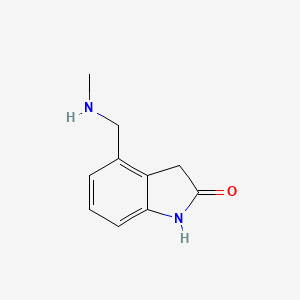
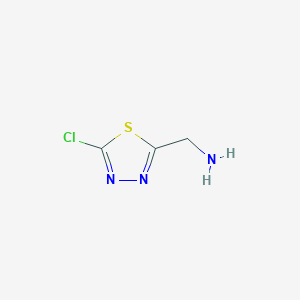
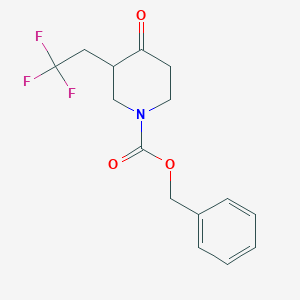
![2-(2-(tert-Butyl)-6-(2-(1,1,6,6-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B15249784.png)
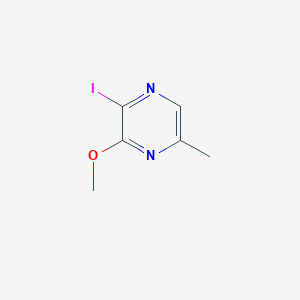
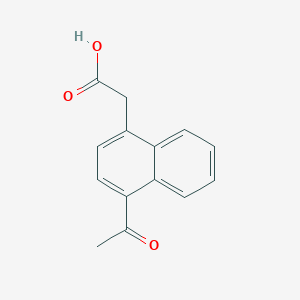
![1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro-](/img/structure/B15249812.png)
